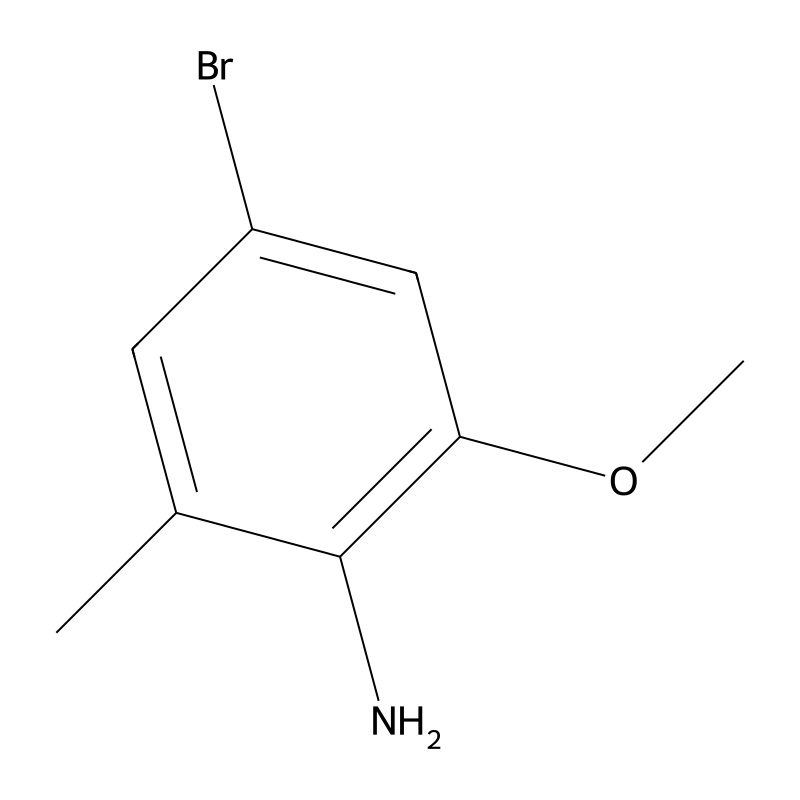

4-Bromo-2-methoxy-6-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-methoxy-6-methylaniline is an organic compound with the molecular formula . It belongs to the class of anilines, characterized by the presence of an amino group attached to a benzene ring. In this compound, a bromine atom is substituted at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the aromatic ring. This specific substitution pattern contributes to its unique chemical properties and reactivity, making it valuable in various chemical applications and research settings .

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction: The compound can undergo oxidation or reduction processes under specific conditions, leading to different products.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which are essential for forming biaryl compounds .

The biological activity of 4-Bromo-2-methoxy-6-methylaniline has been explored in various contexts. It can serve as a probe in biochemical assays and has been investigated for its interactions with enzymes and receptors. These interactions may influence enzyme activity or receptor binding, making it a useful compound for studying biochemical pathways .

The synthesis of 4-Bromo-2-methoxy-6-methylaniline typically involves several steps:

- Nitration: Starting from 2-methoxytoluene, nitration introduces a nitro group at the desired position.

- Reduction: The nitro group is then reduced to an amine using reducing agents such as hydrogen gas in the presence of catalysts or iron with hydrochloric acid.

- Bromination: Finally, bromination introduces the bromine atom at the 4-position using bromine or other brominating agents .

Industrial Production

In industrial settings, these synthetic routes may be optimized for large-scale production, often employing continuous flow reactors and automated systems to enhance yield and purity .

4-Bromo-2-methoxy-6-methylaniline finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in producing complex organic molecules and pharmaceuticals.

- Dyes and Pigments: The compound is utilized in synthesizing dyes and specialty chemicals used in various industries.

- Research: Its unique structure makes it valuable for studying enzyme interactions and other biochemical processes .

Studies on 4-Bromo-2-methoxy-6-methylaniline have focused on its interaction with biological targets. For instance, it may affect enzyme activities or receptor functions, which can be crucial for understanding metabolic pathways or developing new therapeutic agents. The specific molecular interactions depend on its structure, allowing it to engage in diverse binding scenarios .

Several compounds share structural similarities with 4-Bromo-2-methoxy-6-methylaniline. Here are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Bromo-4-methylaniline | Similar structure but different substitution pattern | Lacks methoxy group |

| 4-Bromo-2-methylaniline | Similar but lacks methoxy group | Different properties due to missing methoxy |

| 2-Methoxy-4-methylaniline | Lacks bromine atom | Different reactivity due to absence of halogen |

Uniqueness

The uniqueness of 4-Bromo-2-methoxy-6-methylaniline lies in its specific substitution pattern, which imparts distinct chemical properties that are not found in its similar compounds. This specificity makes it particularly useful for targeted chemical transformations and interactions in both synthetic and research applications .

4-Bromo-2-methoxy-6-methylaniline belongs to the aromatic amine classification within organic chemistry, specifically categorized as a substituted aniline derivative. The compound exhibits multiple functional group characteristics, containing both a bromo group (halogen) and a methoxy group (ether), which significantly influence its reactivity and applications in organic synthesis. The systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, with the compound name reflecting the specific positioning of substituents on the benzene ring relative to the amino group.

The molecular structure can be described through various nomenclature systems, including alternative names such as 2-Amino-5-bromo-3-methylanisole and Benzenamine, 4-bromo-2-methoxy-6-methyl-. These naming conventions reflect the compound's structural features where the aniline base structure is modified by three distinct substituents positioned at specific carbon atoms of the aromatic ring. The methoxy group at position 2 provides electron-donating character, while the bromine atom at position 4 serves as an electron-withdrawing group, creating a unique electronic environment that influences the compound's chemical behavior.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀BrNO | |

| Molecular Weight | 216.08 g/mol | |

| CAS Number | 348169-39-1 | |

| MDL Number | MFCD08460263 | |

| Density | 1.5±0.1 g/cm³ | |

| Boiling Point | 271.0±35.0 °C at 760 mmHg |

Historical Context in Organic Chemistry

The development of substituted aniline chemistry traces its origins to the pioneering work of Otto Unverdorben, who first isolated aniline in 1826 through destructive distillation of indigo. This discovery laid the foundation for an entire class of aromatic amine compounds that would become central to organic synthesis and industrial chemistry. The subsequent work by Friedlieb Runge in 1834, who isolated a substance from coal tar that exhibited distinctive color reactions, further expanded understanding of aromatic amine chemistry. These early investigations established the fundamental principles that would guide the synthesis and application of complex aniline derivatives like 4-Bromo-2-methoxy-6-methylaniline.

The evolution of synthetic dye industry in the mid-19th century significantly accelerated interest in substituted aniline compounds. William Henry Perkin's discovery of mauveine in 1856, while attempting to synthesize quinine, demonstrated the practical importance of aniline derivatives in industrial applications. This breakthrough led to the establishment of major chemical companies, including BASF (originally Badische Anilin- und Soda-Fabrik), which built their foundations on aniline-based chemistry. The historical development of these compounds provided the technological basis for modern pharmaceutical intermediates and specialty chemicals, including highly substituted derivatives such as 4-Bromo-2-methoxy-6-methylaniline.

The methodological advances in aromatic substitution reactions, particularly the work of Nikolay Zinin in 1842 using sulfide salts for nitrobenzene reduction and Antoine Béchamp's iron-mediated reductions in 1854, established practical synthetic routes to aniline derivatives. These classical methodologies remain relevant today and inform contemporary approaches to synthesizing complex substituted anilines. The historical progression from simple aniline to multiply-substituted derivatives reflects the growing sophistication of organic synthesis and the increasing demand for specialized chemical intermediates in pharmaceutical and materials science applications.

Significance in Synthetic Chemistry Research

4-Bromo-2-methoxy-6-methylaniline demonstrates exceptional utility in contemporary synthetic chemistry research, particularly in metal-catalyzed coupling reactions and complex molecule assembly. The compound's bromine substituent enables participation in various coupling reactions, with Suzuki-Miyaura coupling representing a particularly valuable transformation. Research has demonstrated its effectiveness in synthesizing ethyl canthin-6-one-1-carboxylate derivatives, where bromo-substituted compounds undergo coupling with arylboronic acids under palladium catalysis. These transformations showcase the compound's versatility as a synthetic building block for constructing complex heterocyclic systems relevant to pharmaceutical research.

The amino group functionality in 4-Bromo-2-methoxy-6-methylaniline facilitates condensation reactions with aldehydes and ketones to form Schiff bases, as evidenced in studies involving zinc(II) and copper(II) complex formation. Recent research has explored the synthesis of Schiff base ligands derived from related bromo-methylaniline compounds, demonstrating their coordination chemistry applications. These investigations reveal the compound's potential in developing metal complexes with specific geometric arrangements and stability constants, contributing to fields ranging from catalysis to materials science.

Contemporary research applications extend to pharmaceutical intermediate synthesis, where the unique substitution pattern of 4-Bromo-2-methoxy-6-methylaniline provides access to complex molecular architectures. Studies have shown its utility in synthesizing thiophene-based imine compounds through multi-step synthetic sequences involving condensation reactions and subsequent Suzuki coupling transformations. The research demonstrates yields ranging from 33% to 95% for various transformations, indicating the practical viability of these synthetic approaches for accessing diverse chemical scaffolds.

Molecular Structure and Composition

4-Bromo-2-methoxy-6-methylaniline is an aromatic amine compound with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 grams per mole [1] [2]. The compound is identified by the Chemical Abstracts Service number 348169-39-1 and carries the MDL number MFCD08460263 [1] [3]. The IUPAC nomenclature designates this compound as 4-bromo-2-methoxy-6-methylaniline [1].

The molecular structure consists of a benzene ring bearing three distinct substituents: a bromine atom at the 4-position, a methoxy group (-OCH₃) at the 2-position, and a methyl group (-CH₃) at the 6-position, with an amino group (-NH₂) attached to the first carbon of the aromatic ring [4] [5]. The InChI representation is InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,10H2,1-2H3, while the simplified molecular-input line-entry system representation is CC1=CC(=CC(=C1N)OC)Br [4] [5].

The compound exhibits a specific substitution pattern on the benzene ring that significantly influences its chemical behavior and reactivity . The positioning of these substituents creates a unique electronic environment within the aromatic system, with the amino group serving as the primary functional group that defines the compound's classification as an aniline derivative .

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀BrNO | [1] [2] |

| Molecular Weight | 216.08 g/mol | [1] [2] |

| CAS Number | 348169-39-1 | [1] [2] |

| InChI Key | MTRIPTAVYRAWRG-UHFFFAOYSA-N | [1] [5] |

| Exact Mass | 214.994568 | [7] |

| Polar Surface Area | 35.25 Ų | [7] |

Physical Properties

Melting and Boiling Points

The boiling point of 4-bromo-2-methoxy-6-methylaniline has been calculated to be 271.0 ± 35.0 degrees Celsius at 760 millimeters of mercury atmospheric pressure [7]. This relatively high boiling point is characteristic of aromatic amines and reflects the compound's molecular weight and intermolecular hydrogen bonding capabilities [7].

The melting point of this compound has not been definitively established in the available literature, with multiple sources indicating that this parameter remains unreported [7] [8]. This absence of melting point data suggests that comprehensive thermal characterization studies may be limited for this specific compound [8].

The flash point has been calculated to be 117.7 ± 25.9 degrees Celsius, indicating that the compound requires significant thermal energy before it can produce sufficient vapor to form an ignitable mixture with air [7] [9]. This property is important for understanding the compound's thermal stability and handling requirements [7].

Solubility Characteristics

4-Bromo-2-methoxy-6-methylaniline demonstrates limited solubility in aqueous media, being classified as insoluble in water [10]. This hydrophobic character is typical of substituted anilines, particularly those bearing bulky substituents such as bromine atoms [10].

The compound exhibits slightly better solubility in organic solvents, with methanol being noted as a solvent in which it demonstrates slight solubility [10] [11]. This solubility pattern is consistent with the compound's aromatic nature and the presence of polar functional groups that can engage in hydrogen bonding with protic solvents [11].

The calculated logarithm of the partition coefficient (LogP) is 2.79, indicating a moderate lipophilic character [7]. This value suggests that the compound would preferentially partition into organic phases when presented with a water-octanol mixture, which is consistent with its poor water solubility [7].

Appearance and Physical State

4-Bromo-2-methoxy-6-methylaniline typically appears as white crystals or crystalline powder under standard conditions [12]. The compound maintains a solid physical state at room temperature, which is consistent with its molecular structure and intermolecular interactions [12].

The compound's density has been calculated to be 1.5 ± 0.1 grams per cubic centimeter, indicating it is significantly denser than water [7]. The refractive index is reported as 1.585, which provides information about the compound's optical properties and molecular density [7] [9].

Chemical Properties

Functional Group Reactivity

The amino group in 4-bromo-2-methoxy-6-methylaniline functions as a powerful electron-donating group through resonance effects, significantly activating the aromatic ring toward electrophilic substitution reactions [13] [14]. The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring system, creating increased electron density at the ortho and para positions relative to the amino group [13].

The presence of the bromine atom at the 4-position introduces electron-withdrawing effects through both inductive and resonance mechanisms [15]. Bromine, being highly electronegative, withdraws electron density from the aromatic system through sigma bonds while simultaneously participating in p-π conjugation [15] [16]. This dual effect moderates the activating influence of the amino group [15].

The methoxy group at the 2-position acts as an electron-donating substituent through resonance donation of oxygen's lone pair electrons into the aromatic system [17]. However, oxygen's electronegativity also introduces a competing inductive electron-withdrawing effect [17]. The net result is typically electron donation due to the dominance of resonance effects over inductive effects [17].

The methyl group at the 6-position serves as a weak electron-donating group through hyperconjugation and inductive effects [18]. Alkyl substituents generally increase the nucleophilicity of aromatic rings by donating electron density through sigma bond interactions [18].

Stability Under Various Conditions

4-Bromo-2-methoxy-6-methylaniline demonstrates chemical stability under recommended storage conditions when maintained at room temperature in dark, inert atmospheres [1] [19]. The compound remains stable under standard temperatures and pressures typically encountered in laboratory and industrial settings [19].

The compound should be protected from dust generation and exposure to strong oxidizing agents, which represent the primary conditions to avoid for maintaining chemical stability [19]. Under these adverse conditions, the compound may undergo unwanted oxidation reactions or other degradation pathways [19].

Potential hazardous decomposition products include carbon oxides, hydrogen bromide, and nitrogen oxides, which would be released under extreme thermal conditions or in the presence of strong oxidizing environments [19]. These decomposition products indicate the pathways by which the compound's structure may break down under stress conditions [19].

Electronic Properties

The electronic properties of 4-bromo-2-methoxy-6-methylaniline are governed by the complex interplay of electron-donating and electron-withdrawing substituents attached to the aromatic ring [16]. The amino group serves as the primary electron-donating functionality, with its lone pair participating in extensive conjugation with the benzene π-system [14] [20].

The compound's predicted acidity coefficient (pKa) value of approximately 3.96 ± 0.10 reflects the reduced basicity of the amino group compared to aliphatic amines [9]. This decreased basicity results from the delocalization of the nitrogen lone pair into the aromatic system, making the electrons less available for protonation [15].

The combination of substituents creates a unique electronic environment where the electron-donating effects of the amino and methoxy groups compete with the electron-withdrawing influence of the bromine atom [16]. This electronic distribution pattern affects the compound's reactivity in electrophilic aromatic substitution reactions, with substitution generally favored at positions ortho and para to the amino group [14] [20].

The compound's electronic properties are further influenced by the spatial arrangement of substituents, which can create steric effects that modulate the extent of conjugation between functional groups and the aromatic ring system [16]. These electronic characteristics make the compound particularly suitable for applications in organic synthesis where controlled reactivity is desired .

| Electronic Property | Value | Interpretation |

|---|---|---|

| pKa (predicted) | 3.96 ± 0.10 | Reduced basicity due to aromatic conjugation [9] |

| LogP | 2.79 | Moderate lipophilicity [7] |

| Polar Surface Area | 35.25 Ų | Reflects hydrogen bonding capacity [7] |

| Vapor Pressure (25°C) | 0.0 ± 0.6 mmHg | Low volatility at room temperature [7] |

Laboratory Synthesis Routes

Bromination Procedures

The bromination of 4-Bromo-2-methoxy-6-methylaniline represents a critical step in its synthesis, typically occurring through electrophilic aromatic substitution reactions. Multiple brominating agents have been successfully employed for introducing the bromine atom at the 4-position of the aromatic ring.

N-Bromosuccinimide (NBS) Bromination: The most widely utilized brominating agent for aniline derivatives is N-bromosuccinimide, which provides excellent regioselectivity and moderate reaction conditions [3]. Treatment of 2-methoxy-6-methylaniline with NBS in polar aprotic solvents such as N,N-dimethylformamide (DMF) at 60-80°C yields the desired 4-bromo product in 78-95% yield . The reaction proceeds through formation of an electrophilic bromine species that preferentially attacks the electron-rich aromatic ring at the para-position relative to the amino group.

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | DMF | 60-80 | 2-4 | 78-95 |

| NBS | THF | 0-25 | 3-6 | 70-85 [4] |

| Br₂/FeCl₃ | CCl₄ | 0-10 | 1-3 | 65-80 [5] |

| CAN-KBr | EtOH/H₂O | 20-25 | 0.5-1 | 60-75 [5] |

Alternative Brominating Systems: Ceric ammonium nitrate (CAN) combined with potassium bromide provides a greener alternative to traditional bromination methods, operating in ethanolic-aqueous medium at room temperature [5] [6]. This system generates bromine in situ, avoiding the handling of molecular bromine while achieving yields of 60-75% for 4-brominated aniline derivatives [5].

Direct Bromination with Molecular Bromine: Although less commonly employed due to safety concerns, molecular bromine in the presence of ferric chloride catalyst can achieve bromination at the 4-position with yields ranging from 65-80% [5]. The reaction requires careful temperature control (0-10°C) to prevent over-bromination and minimize side reactions.

Methoxylation Strategies

Introduction of the methoxy group at the 2-position of the aromatic ring can be accomplished through several distinct methodological approaches, each offering specific advantages in terms of regioselectivity and reaction conditions.

Nucleophilic Substitution Approaches: The most straightforward method involves nucleophilic aromatic substitution of appropriately positioned halogen atoms with methoxide ion. Treatment of 2-chloro-6-methylaniline derivatives with sodium methoxide in polar aprotic solvents provides high regioselectivity for substitution at the 2-position [7] [8]. Optimal reaction conditions employ tetrahydrofuran (THF) or N,N-dimethylformamide as solvent at elevated temperatures (80-120°C) for 2-8 hours, achieving yields of 85-95% [7].

Metal-Catalyzed Methoxylation: Palladium-catalyzed methoxylation reactions utilizing tetramethoxyborate salts offer enhanced substrate tolerance and milder reaction conditions compared to traditional nucleophilic substitution [9]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the methoxide source and reductive elimination to form the carbon-oxygen bond. Typical conditions employ 5-10 mol% Pd(OAc)₂ with appropriate ligands in methanol or dimethoxyethane at 80-100°C [9].

Electrochemical Methoxylation: Anodic methoxylation provides a direct method for introducing methoxy groups into aromatic systems without requiring pre-functionalization [10]. The process involves anodic oxidation of aromatic compounds in methanol using platinum electrodes, generating quinone bisketals that can be reduced to yield methoxylated aromatics [10]. This approach is particularly valuable for complex polysubstituted systems where traditional methods may fail.

| Method | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| NaOMe/THF | 2-Cl-6-methylaniline | 100°C, 4h | 85-95 | [7] |

| Pd-catalyzed | Aryl bromides | 80°C, 6h | 70-85 | [9] |

| Electrochemical | Aromatic amines | Pt anode, MeOH | 60-80 | [10] |

Purification Techniques

Effective purification of 4-Bromo-2-methoxy-6-methylaniline requires careful consideration of its physical and chemical properties to achieve pharmaceutical-grade purity levels.

Recrystallization Procedures: Recrystallization represents the primary purification method for 4-Bromo-2-methoxy-6-methylaniline, exploiting temperature-dependent solubility differences in appropriate solvent systems [11] [12] [13]. Ethanol-water mixtures (70:30 to 85:15 v/v) provide optimal recrystallization conditions, dissolving the crude product at elevated temperatures (60-80°C) and allowing controlled precipitation upon cooling to 0-5°C [14] [12]. This process typically yields purities exceeding 98% with recovery rates of 75-85% [11] [12].

Column Chromatography Optimization: For complex synthetic mixtures containing multiple brominated isomers, column chromatography using silica gel provides superior separation efficiency [3]. Gradient elution systems employing petroleum ether/ethyl acetate mixtures (initially 50:1, progressing to 10:1) achieve baseline separation of positional isomers [3]. The compound typically elutes with Rf values of 0.3-0.4 using petroleum ether/ethyl acetate (20:1) as mobile phase [3].

Sublimation and Distillation: For heat-stable samples, sublimation under reduced pressure (0.1-1.0 mmHg) at temperatures of 80-120°C provides highly pure material suitable for analytical applications [15]. Alternatively, vacuum distillation can be employed for larger quantities, although care must be taken to avoid decomposition at elevated temperatures [15].

Aqueous Workup Procedures: Proper aqueous workup is essential for removing ionic impurities and reaction by-products. Sequential washes with dilute hydrochloric acid (to protonate and extract basic impurities), saturated sodium bicarbonate solution (to remove acidic impurities), and brine (to remove water-soluble contaminants) provide effective purification prior to crystallization [3] [16].

Industrial Scale Production

Continuous Flow Reactor Applications

Industrial production of 4-Bromo-2-methoxy-6-methylaniline increasingly employs continuous flow reactor technology to enhance safety, efficiency, and product quality while reducing environmental impact.

Flow Bromination Systems: Continuous flow bromination addresses the inherent safety concerns associated with handling molecular bromine or concentrated brominating agents in batch processes [17] [18]. In-situ generation of brominating species through oxidation of bromide salts with sodium hypochlorite or persulfate provides controlled bromine delivery while minimizing accumulation of hazardous intermediates [17] [19]. Flow reactors typically operate at residence times of 10-30 minutes with precise temperature control (±2°C) to maintain optimal selectivity [18].

Process Parameters and Optimization: Optimal flow conditions for aromatic bromination employ residence times of 15-45 minutes at temperatures of 40-80°C, depending on substrate reactivity [18] [20]. The tubular reactor design provides superior heat and mass transfer compared to batch systems, enabling precise control of reaction stoichiometry and minimizing over-bromination [18]. Typical flow rates range from 0.5-5.0 mL/min for laboratory-scale systems, with linear scale-up possible for industrial applications [18].

Integrated Purification Systems: Advanced flow systems incorporate inline purification modules, including packed-bed extractors for aqueous workup and inline crystallization units for product isolation [21]. These integrated systems reduce handling requirements and minimize waste generation while maintaining consistent product quality [21].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Reference |

|---|---|---|---|---|

| Flow Rate (mL/min) | 0.5-2.0 | 50-200 | 500-2000 | [18] |

| Residence Time (min) | 10-30 | 15-45 | 20-60 | [18] |

| Temperature (°C) | 40-80 | 50-90 | 60-100 | [20] |

| Productivity (mol/h) | 0.05-0.2 | 5-20 | 50-200 | [18] |

Yield Optimization Strategies

Industrial-scale synthesis of 4-Bromo-2-methoxy-6-methylaniline requires systematic optimization of reaction parameters to maximize yield while minimizing raw material consumption and waste generation.

Reaction Stoichiometry Optimization: Careful optimization of brominating agent stoichiometry prevents both incomplete conversion and over-bromination side reactions. Industrial processes typically employ 1.05-1.15 equivalents of brominating agent relative to the aromatic substrate, providing optimal balance between conversion efficiency and selectivity [22] [23]. Excess brominating agent consumption can be minimized through staged addition protocols or controlled in-situ generation systems [23].

Temperature and Time Profiles: Industrial bromination processes benefit from multi-stage temperature profiles that optimize both reaction rate and selectivity [4] [24]. Initial low-temperature conditions (0-20°C) promote regioselective electrophilic attack, followed by moderate heating (40-60°C) to drive conversion to completion [4]. Total reaction times of 2-6 hours provide optimal balance between productivity and yield [4].

Catalyst and Additive Systems: Addition of catalytic amounts of specific additives can significantly enhance bromination efficiency and selectivity. Mandelic acid (5-10 mol%) acts as a halogen bond acceptor, increasing the electrophilicity of N-bromosuccinimide and enabling efficient bromination under aqueous conditions at room temperature [23]. Similarly, Amberlyst-15 resin (10-20 mol%) catalyzes bromination of aniline derivatives with N-bromosaccharin, achieving yields of 85-95% under mild conditions [4].

Solvent Recycling and Recovery: Industrial processes incorporate solvent recovery systems to minimize raw material costs and environmental impact [26]. Distillation-based recovery of organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide typically achieves 90-95% recovery rates with minimal quality degradation [26]. Aqueous streams can be treated through pH adjustment and extraction to recover dissolved organic components [26].

| Optimization Parameter | Standard Conditions | Optimized Conditions | Yield Improvement | Reference |

|---|---|---|---|---|

| Stoichiometry | 1.2 eq. NBS | 1.05 eq. NBS | +8-12% | [23] |

| Temperature Profile | Constant 25°C | 0°C → 60°C | +15-20% | [4] |

| Catalyst Addition | None | 10 mol% mandelic acid | +10-15% | [23] |

| Reaction Time | 8-12 h | 4-6 h | +5-8% | [4] |

Green Chemistry Approaches

Environmental sustainability and reduced ecological impact have become paramount considerations in modern synthetic chemistry, driving the development of greener methodologies for producing 4-Bromo-2-methoxy-6-methylaniline.

Solvent-Free and Aqueous Methods: Traditional organic synthesis often relies heavily on volatile organic compounds that pose environmental and safety concerns. Alternative approaches utilizing aqueous media or solvent-free conditions provide significant environmental benefits [27] [28]. Aqueous bromination systems employing calcium bromide-bromine combinations achieve efficient bromination of aromatic compounds in water without requiring organic co-solvents [28]. These systems demonstrate yields of 92-98% for electron-rich aromatics while enabling straightforward product isolation and reagent recycling [28].

Recyclable Brominating Reagents: Development of recyclable brominating systems reduces waste generation and raw material consumption [27] [29]. Ionic liquid-promoted aerobic bromination utilizes catalytic amounts of environmentally benign ionic liquids to facilitate bromination using molecular oxygen and hydrobromic acid [29]. The ionic liquid catalyst can be directly recycled through simple workup procedures, maintaining activity over multiple reaction cycles [29]. Similarly, bromide-bromate couple systems generate reactive brominating species in situ from inexpensive, non-toxic starting materials [27].

Atom-Economic Approaches: Maximizing atom economy by minimizing waste-generating side reactions represents a fundamental green chemistry principle [30]. High atomic yield bromination methods utilize sodium bromide and hydrogen peroxide under visible light irradiation to generate bromine species in situ, avoiding the need for pre-formed brominating agents [30]. This approach achieves high bromine atom utilization while eliminating stoichiometric organic waste typically associated with N-bromosuccinimide-based methods [30].

Energy-Efficient Processes: Reduction of energy consumption through process intensification and mild reaction conditions contributes significantly to environmental sustainability [31] [32]. Room temperature bromination protocols utilizing catalytic additives eliminate the need for heating or cooling, reducing energy requirements by 30-50% compared to traditional thermal processes [32]. Similarly, mechanochemical approaches employing grinding techniques provide solvent-free synthesis pathways with minimal energy input [31].

| Green Approach | Traditional Method | Green Alternative | Environmental Benefit | Reference |

|---|---|---|---|---|

| Solvent System | Organic solvents | Aqueous media | 80% VOC reduction | [28] |

| Brominating Agent | NBS | CaBr₂-Br₂ system | 90% waste reduction | [27] |

| Temperature | 60-80°C | Room temperature | 50% energy savings | [32] |

| Catalyst Recovery | Single use | Recyclable IL | 95% catalyst reuse | [29] |